molecular formula C12H8BrCl2NO2S B6195965 (6-bromopyridin-2-yl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate CAS No. 2680540-44-5

(6-bromopyridin-2-yl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate

Cat. No.: B6195965
CAS No.: 2680540-44-5
M. Wt: 381.1
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Description

(6-bromopyridin-2-yl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate is a complex organic compound that features a bromopyridine moiety linked to a dichlorothiophene acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-bromopyridin-2-yl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate typically involves multi-step organic reactions. One common method includes the bromination of 2-methylpyridine to form 6-bromopyridin-2-ylmethyl bromide. This intermediate is then reacted with 2-(2,5-dichlorothiophen-3-yl)acetic acid under esterification conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(6-bromopyridin-2-yl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Ester Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

    Ester Hydrolysis: The major products are 2-(2,5-dichlorothiophen-3-yl)acetic acid and 6-bromopyridin-2-ylmethanol.

Scientific Research Applications

(6-bromopyridin-2-yl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (6-bromopyridin-2-yl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine and dichlorothiophene moieties can engage in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-methylpyridine: A simpler bromopyridine derivative.

    2-(2,5-Dichlorothiophen-3-yl)acetic acid: The acid precursor used in the synthesis of the target compound.

Uniqueness

(6-bromopyridin-2-yl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate is unique due to the combination of bromopyridine and dichlorothiophene acetate moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable intermediate in various synthetic and research applications.

Properties

CAS No.

2680540-44-5

Molecular Formula

C12H8BrCl2NO2S

Molecular Weight

381.1

Purity

95

Origin of Product

United States

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